molecular formula C3H5NOS B011737 Methoxymethyl isothiocyanate CAS No. 19900-84-6

Methoxymethyl isothiocyanate

Cat. No.: B011737
CAS No.: 19900-84-6
M. Wt: 103.15 g/mol
InChI Key: SWHVODLGSMJMND-UHFFFAOYSA-N
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Description

Methoxymethyl isothiocyanate is a useful research compound. Its molecular formula is C3H5NOS and its molecular weight is 103.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

isothiocyanato(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHVODLGSMJMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173679
Record name Methoxymethyl isothiocyanate
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Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19900-84-6
Record name Methoxymethyl isothiocyanate
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Record name Methoxymethyl isothiocyanate
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Record name 19900-84-6
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methoxymethyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl isothiocyanate (CH₃OCH₂NCS). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the interpretation of spectral features, ensuring a thorough understanding of the molecule's structural characterization.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C₃H₅NOS and a molecular weight of 103.14 g/mol .[1] Isothiocyanates, in general, are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties, making them significant in medicinal chemistry and agricultural science.[2][3] Accurate and unambiguous characterization of their molecular structure is paramount for quality control, reaction monitoring, and understanding their mechanism of action. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide will provide an in-depth look at the expected spectroscopic signatures of this compound, based on the fundamental principles of each technique and comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing two distinct signals corresponding to the two types of non-equivalent protons.

Interpretation:

  • Methoxymethyl Protons (-O-CH₂-NCS): These two protons are expected to appear as a singlet at approximately δ 4.5 - 5.0 ppm . The downfield shift is attributed to the deshielding effects of the adjacent oxygen and nitrogen atoms. The absence of coupling is due to the lack of adjacent protons.

  • Methoxy Protons (-O-CH₃): These three protons will also appear as a singlet, but further upfield, around δ 3.3 - 3.8 ppm . The oxygen atom causes a significant downfield shift compared to an alkane, but less so than the combined effect on the methylene group.

Causality of Chemical Shifts: The electronegativity of the heteroatoms (O, N, S) plays a crucial role in determining the chemical shifts. The electron-withdrawing nature of these atoms reduces the electron density around the neighboring protons, causing them to experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield).

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will show three distinct signals, one for each carbon atom in the molecule.

Interpretation:

  • Isothiocyanate Carbon (-N=C=S): This carbon is the most deshielded and is expected to appear in the range of δ 125 - 140 ppm . It is important to note that the isothiocyanate carbon signal can be broad and difficult to observe due to quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the NCS group.[4][5] This phenomenon, sometimes referred to as "near-silence," is a key characteristic of isothiocyanates in ¹³C NMR.[4][5]

  • Methoxymethyl Carbon (-O-CH₂-NCS): This carbon is attached to both an oxygen and a nitrogen and is expected to resonate at approximately δ 70 - 80 ppm .

  • Methoxy Carbon (-O-CH₃): The carbon of the methoxy group is the most shielded of the three and is predicted to appear around δ 55 - 65 ppm .[6]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for small organic molecules.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will likely be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay may be needed to observe the quaternary isothiocyanate carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying functional groups within a molecule.

Expected Spectrum and Interpretation: The IR spectrum of this compound will be dominated by a very strong and characteristic absorption band for the isothiocyanate group.

  • -N=C=S Asymmetric Stretch: A sharp and intense absorption band is expected in the region of 2000-2200 cm⁻¹ .[8][9] This band is a hallmark of the isothiocyanate functional group and is often used for its identification. Fermi resonance can sometimes cause this band to appear as a multiplet in some isothiocyanates.[10]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the methoxy and methylene groups will appear in the region of 2850-3000 cm⁻¹ .

  • C-O Stretching: A strong C-O stretching band from the ether linkage is expected around 1050-1150 cm⁻¹ .

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Apply a small drop of the sample to one plate and press the second plate on top to create a thin film.

    • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Expected Spectrum and Interpretation: For this compound (MW = 103.14), the electron ionization (EI) mass spectrum is expected to show the following key features:

  • Molecular Ion Peak (M⁺): A peak at m/z = 103 corresponding to the intact molecule with one electron removed. The intensity of this peak may vary depending on the stability of the molecular ion.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) would result in a fragment at m/z = 72 ([M-31]⁺).

    • Cleavage of the C-N bond could lead to a fragment at m/z = 45 ([CH₃OCH₂]⁺).

    • The isothiocyanate fragment [NCS]⁺ may be observed at m/z = 58 .

    • Other smaller fragments corresponding to further breakdown of the initial fragments are also possible. The fragmentation of alkyl isothiocyanates is a well-studied process.[11]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for small molecules to induce fragmentation and create a characteristic fingerprint spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Data Summary and Visualization

The predicted spectroscopic data for this compound is summarized in the tables below for easy reference.

Table 1: Predicted ¹H and ¹³C NMR Data

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 4.5 - 5.0 Singlet -O-CH₂ -NCS
¹H 3.3 - 3.8 Singlet -O-CH₃
¹³C 125 - 140 Singlet (potentially broad) -N=C =S
¹³C 70 - 80 Singlet -O-C H₂-NCS

| ¹³C | 55 - 65 | Singlet | -O-C H₃ |

Table 2: Predicted IR and MS Data

Technique Key Feature Predicted Value Assignment
IR -N=C=S Asymmetric Stretch 2000-2200 cm⁻¹ Strong, sharp band
IR C-H Stretch (aliphatic) 2850-3000 cm⁻¹ Medium to strong band
IR C-O Stretch 1050-1150 cm⁻¹ Strong band
MS Molecular Ion (M⁺) m/z = 103 C₃H₅NOS⁺
MS Fragment m/z = 72 [CH₂NCS]⁺
MS Fragment m/z = 45 [CH₃OCH₂]⁺

| MS | Fragment | m/z = 58 | [NCS]⁺ |

Visualizations

G cluster_mol This compound Structure C1 C H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 O O C1->O C2 C O->C2 H4 H C2->H4 H5 H C2->H5 N N C2->N C3 C N->C3 = S S C3->S =

Caption: Molecular structure of this compound.

G mol [CH₃OCH₂NCS]⁺˙ m/z = 103 frag1 [CH₂NCS]⁺ m/z = 72 mol->frag1 -OCH₃ frag2 [CH₃OCH₂]⁺ m/z = 45 mol->frag2 -NCS frag3 [NCS]⁺ m/z = 58 frag1->frag3 -CH₂

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule in various experimental settings. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations.

References

  • LookChem. This compound. [Link]

  • ResearchGate. Synthesis and Characterization of Isothiocyanate Poly(Methyl Eugenol) and Thiosemicarbazide Poly(Methyl Eugenol). [Link]

  • Wikipedia. Methyl isothiocyanate. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0219357). [Link]

  • Chemical Communications (RSC Publishing). Recent advancement in the synthesis of isothiocyanates. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Formation and characterization of methoxy isothiocyanate (CH3ON=C=S) and methyl cyanate N-sulfide (CH3OC≡N+-S-) as radical cations and neutrals in the gas phase. [Link]

  • ChemRxiv. Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. [Link]

  • SciSpace. Mass Spectra of Isothiocyanates. [Link]

  • PubMed. Identification of potential protein targets of isothiocyanates by proteomics. [Link]

  • FooDB. Showing Compound Methyl isothiocyanate (FDB012372). [Link]

  • Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

  • PubMed. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]

  • PubMed. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). [Link]

  • PubMed. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl.... [Link]

  • New Home Pages of Dr. Rainer Glaser. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. [Link]

  • Semantic Scholar. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. [Link]

Sources

Methoxymethyl isothiocyanate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methoxymethyl Isothiocyanate (MMITC) in Chemoproteomics and Drug Design

Abstract

This compound (MMITC) represents a specialized subclass of electrophilic reagents characterized by an ether-linked isothiocyanate moiety. Unlike simple alkyl isothiocyanates (e.g., methyl isothiocyanate), the inclusion of the methoxymethyl (MOM) group introduces unique electronic modulation and solubility profiles, making it a valuable fragment in covalent drug discovery and chemoproteomic profiling. This guide provides a definitive technical analysis of MMITC, detailing its fundamental properties, validated synthesis via nucleophilic substitution, and its mechanistic role in cysteine modification and hydrogen sulfide (


) donation.

Part 1: Physicochemical Identity & Structural Analysis[1]

The precise characterization of MMITC is critical for stoichiometric calculations in bioconjugation workflows. The presence of the oxygen atom in the


-position to the methylene group creates an inductive effect that modulates the electrophilicity of the isothiocyanate carbon.

Table 1: Core Physicochemical Data

PropertyValueTechnical Notes
IUPAC Name IsothiocyanatomethoxymethaneAlso known as Methoxymethyl mustard oil.
CAS Registry 19900-84-6 Verified identifier for procurement/database search.[1]
Molecular Formula

Heteroatom-rich core relative to molecular size.
Molecular Weight 103.14 g/mol Monoisotopic mass: ~103.009 g/mol .
SMILES COCN=C=SUseful for chemoinformatic docking studies.
Physical State Liquid (at RT)Volatile; requires handling in fume hood.
Solubility Polar Organic SolventsSoluble in DMSO, DMF, DCM; limited stability in water due to hydrolysis.
Structural Insight: The MOM Effect

The methoxymethyl group (


) acts as a "masked" electrophile. The oxygen atom withdraws electron density from the adjacent methylene, potentially stabilizing the transition state during nucleophilic attack at the central isothiocyanate carbon (

). This makes MMITC a distinct probe compared to lipophilic analogs like benzyl isothiocyanate.

Part 2: Synthetic Methodology

Warning: The synthesis of MMITC involves the use of Chloromethyl Methyl Ether (MOM-Cl), a regulated carcinogen. All procedures must be performed in a certified chemical fume hood with full PPE (double nitrile gloves, face shield).

Protocol: Nucleophilic Substitution Strategy

The most reliable synthesis utilizes the high reactivity of


-halo ethers with thiocyanate salts.

Reaction Scheme:



Step-by-Step Workflow:

  • Reagent Preparation:

    • Dry Potassium Thiocyanate (KSCN) in a vacuum oven at 60°C for 4 hours to remove hygroscopic moisture.

    • Solvent: Anhydrous Acetone (dried over

      
      ).
      
  • Addition (0°C):

    • Suspend KSCN (1.2 equiv) in anhydrous acetone under inert atmosphere (

      
      ).
      
    • Cool the suspension to 0°C in an ice bath.

    • Add Chloromethyl Methyl Ether (MOM-Cl) (1.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Filtration: Filter off the precipitated Potassium Chloride (KCl) salt using a sintered glass funnel.

    • Concentration: Remove the solvent (acetone) under reduced pressure (Rotavap) at low temperature (<30°C) to avoid degrading the product.

  • Purification:

    • Purify the crude oil via vacuum distillation. MMITC is volatile; collect the fraction corresponding to its boiling point (approx. 40–50°C at reduced pressure, though specific bp should be monitored).

Part 3: Reactivity & Mechanism of Action

In drug discovery, MMITC serves two primary roles: as a Covalent Modifier of proteins and as a Hydrogen Sulfide (


) Donor .
Mechanism 1: Cysteine Bioconjugation

The central carbon of the isothiocyanate group is electrophilic ($ \delta+ $). It undergoes nucleophilic attack by the thiolate anion of Cysteine residues, forming a dithiocarbamate adduct. Unlike maleimides (thioether formation), this reaction is reversible under certain conditions, which can be advantageous for avoiding permanent haptenization.

Mechanism 2: Donation

Recent chemical biology literature suggests that isothiocyanates can release


 in the presence of cysteine via an intramolecular cyclization pathway, releasing the amine and raphanusamic acid analogs.
Visualizing the Pathway

MMITC_Mechanism MMITC MMITC (Electrophile) Transition Transition State (Nu Attack on C) MMITC->Transition Diffusion Cys Protein Cysteine (Nucleophile -SH) Cys->Transition Adduct Dithiocarbamate Adduct Transition->Adduct Covalent Bond Cyclization Intramolecular Cyclization Adduct->Cyclization Slow Kinetics H2S H2S Release (Bioactive Gas) Cyclization->H2S Decomposition

Figure 1: Mechanistic pathway of MMITC reacting with Cysteine to form a dithiocarbamate adduct, leading to potential H2S release.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

MMITC is an ideal "warhead" for covalent fragment screening.

  • Low Molecular Weight: At 103.14 Da, it leaves ample room for growing the fragment into a lead compound while adhering to the "Rule of 3".

  • Ligand Efficiency: The MOM group provides a hydrogen bond acceptor (ether oxygen), potentially improving binding affinity independent of the covalent warhead.

TRP Channel Modulation

Isothiocyanates are known agonists of TRPA1 (Transient Receptor Potential Ankyrin 1) channels. MMITC can be used to map the specific cysteine residues (e.g., C621, C641, C665) responsible for electrophilic sensing in pain pathways.

Experimental Protocol: TRPA1 Cysteine Mapping

  • Incubation: Treat HEK293 cells expressing human TRPA1 with MMITC (

    
    ) for 15 minutes.
    
  • Lysis & Click Chemistry: Lyse cells and treat with a biotin-azide probe (if using an alkyne-tagged analog) or use direct mass spectrometry.

  • Proteomics: Digest with trypsin and analyze via LC-MS/MS. Look for a mass shift of +103.01 Da on cysteine residues, corresponding to the MMITC adduct.

References

  • PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Zhang, D., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. PubMed.[3] Retrieved from [Link]

  • Google Patents. (1964). Synthesis of methylthiomethyl isothiocyanate (US3160649A). [Analogous synthesis reference].
  • Mi, L., et al. (2011). Covalent Binding to Tubulin by Isothiocyanates: A Mechanism of Cell Growth Arrest and Apoptosis. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Stability of Methoxymethyl Isothiocyanate in Common Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methoxymethyl isothiocyanate (MOM-NCS) is a versatile reagent and a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive isothiocyanate (-N=C=S) functional group, which readily participates in addition reactions with a wide range of nucleophiles. However, this inherent reactivity also predisposes MOM-NCS, like other isothiocyanates, to degradation, significantly impacting its storage, handling, and application in various solvent systems. Understanding the stability of MOM-NCS in common laboratory solvents is therefore paramount for ensuring reproducible and reliable experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the factors governing the stability of this compound. We will delve into the mechanistic underpinnings of its degradation pathways, offer field-proven insights into solvent selection, and provide robust, self-validating experimental protocols to empower researchers in their drug development and scientific endeavors.

The Electrophilic Nature of Isothiocyanates: The Root of Instability

The isothiocyanate functional group is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles.[2] This reactivity is the cornerstone of both its synthetic utility and its inherent instability. The stability of MOM-NCS in a given solvent is primarily dictated by the presence of nucleophiles, temperature, and pH. Isothiocyanates are generally more stable in dry, aprotic solvents and at lower temperatures.[3]

Degradation Pathways of this compound

The primary degradation pathway for isothiocyanates in the presence of nucleophiles is through addition to the electrophilic carbon of the -N=C=S group. For MOM-NCS, the most common degradation routes in laboratory settings involve reactions with water, alcohols, and amines.

Hydrolysis: The Ubiquitous Threat

Even trace amounts of water can lead to the hydrolysis of MOM-NCS, forming an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield methoxymethylamine and carbon dioxide.[4][5] The resulting amine can further react with another molecule of MOM-NCS to form a stable N,N'-bis(methoxymethyl)thiourea.[1][2] This hydrolysis is accelerated by increased temperature and is pH-dependent.[3][6] Generally, isothiocyanates exhibit a half-life of about 4-5 hours in phosphate-buffered saline (PBS).[3]

MOM_NCS This compound (MOM-NCS) Thiocarbamic_Acid Thiocarbamic Acid (Unstable Intermediate) MOM_NCS->Thiocarbamic_Acid + H₂O Water H₂O (Nucleophile) Methoxymethylamine Methoxymethylamine Thiocarbamic_Acid->Methoxymethylamine Decomposition CO2 Carbon Dioxide Thiocarbamic_Acid->CO2 Decomposition Thiourea N,N'-bis(methoxymethyl)thiourea (Stable Product) Methoxymethylamine->Thiourea + MOM-NCS

Caption: Hydrolysis pathway of MOM-NCS.

Reaction with Alcohols

In protic solvents such as methanol or ethanol, MOM-NCS can react to form thiocarbamates (also known as dithiourethanes).[7] This reaction is analogous to the formation of urethanes from isocyanates and alcohols.[4] The rate of this reaction is dependent on the nucleophilicity of the alcohol and the temperature.

Reaction with Amines

Primary and secondary amines are potent nucleophiles that react readily with isothiocyanates to form substituted thioureas.[4] This reaction is often faster than hydrolysis or alcoholysis and is a critical consideration when MOM-NCS is used in the presence of amine-containing buffers or reagents.

Solvent Selection: A Strategic Choice for Stability

The choice of solvent is the most critical factor in preserving the integrity of MOM-NCS. Solvents can be broadly categorized into three classes, each with distinct implications for the stability of this reagent.

Solvent ClassExamplesPredicted Stability of MOM-NCSLikely Degradation ProductsRationale
Protic Water, Methanol, Ethanol, IsopropanolLow Methoxymethylamine, N,N'-bis(methoxymethyl)thiourea, ThiocarbamatesProtic solvents act as nucleophiles, directly reacting with the isothiocyanate group. Hydrogen bonding can also stabilize the transition state, accelerating degradation.[8]
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneModerate to High Minimal degradation if anhydrous. Traces of water will lead to hydrolysis products.These solvents do not act as nucleophiles. However, they are often hygroscopic and must be thoroughly dried to prevent hydrolysis.
Aprotic Nonpolar Dichloromethane (DCM), Chloroform, Toluene, HexaneHigh Minimal degradation if anhydrous.These solvents are non-nucleophilic and have low water miscibility, offering the best environment for preserving MOM-NCS. Storage over molecular sieves is recommended to ensure anhydrous conditions.[3]

Note: The stability predictions are based on general principles of isothiocyanate chemistry. Empirical determination of stability in a specific solvent system is always recommended.

Experimental Protocol for Assessing MOM-NCS Stability

A well-designed stability study is a self-validating system that provides quantitative insights into the degradation kinetics of MOM-NCS under specific conditions. The following protocol outlines a robust approach for such a study.

Objective

To determine the stability of this compound in selected common laboratory solvents over time at various temperatures.

Materials
  • This compound (of known purity)

  • Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH)

  • Deionized water

  • Internal standard (e.g., a stable compound with similar chromatographic properties but chemically distinct from MOM-NCS and its degradation products)

  • HPLC or GC-MS system

  • Thermostatted incubator or water bath

  • Volumetric flasks and pipettes

  • Autosampler vials

Experimental Workflow

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare MOM-NCS Stock Solution Prep_Samples Prepare Stability Samples in Vials Prep_Stock->Prep_Samples Incubate Incubate at Defined Temperatures Prep_Samples->Incubate Time_Points Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) Incubate->Time_Points Quench Quench Reaction (if necessary) and Add Internal Standard Time_Points->Quench Analyze Analyze by HPLC or GC-MS Quench->Analyze Quantify Quantify Remaining MOM-NCS Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

Caption: Experimental workflow for MOM-NCS stability study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of MOM-NCS and dissolve it in a Class A volumetric flask with a suitable anhydrous aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution. The choice of solvent for the stock solution should be one in which MOM-NCS is known to be relatively stable.

  • Preparation of Stability Samples:

    • In separate autosampler vials for each time point and condition, add a precise volume of the desired test solvent (e.g., DCM, ACN, MeOH, Water).

    • Spike each vial with a known volume of the MOM-NCS stock solution to achieve the desired final concentration.

    • Cap the vials tightly.

  • Incubation:

    • Place the sets of vials in thermostatted environments at the desired temperatures (e.g., -20°C, 4°C, and 25°C). The inclusion of a low-temperature condition serves as a control for minimal degradation.[3][9]

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial for each solvent and temperature condition.

    • Immediately add a precise amount of the internal standard solution.

    • If necessary, quench the reaction by dilution with a cold, anhydrous aprotic solvent.

  • Analytical Method:

    • Analyze the samples by a validated HPLC or GC-MS method. Gas chromatography-mass spectrometry (GC-MS) is often suitable for volatile isothiocyanates and their degradation products.[10][11] High-performance liquid chromatography (HPLC) can also be employed, particularly if derivatization is used to enhance detection.[12][13]

    • The analytical method should be capable of separating MOM-NCS from its potential degradation products and the internal standard.

  • Data Analysis:

    • Calculate the concentration of MOM-NCS remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of MOM-NCS remaining versus time for each solvent and temperature condition.

    • From these plots, the degradation rate and half-life (t½) of MOM-NCS under each condition can be determined.

Conclusion and Recommendations

The stability of this compound is intrinsically linked to its chemical environment. For researchers and drug development professionals, a thorough understanding of its reactivity is not merely academic but a practical necessity for the successful application of this versatile reagent.

Key Recommendations:

  • Solvent Choice: Whenever possible, utilize anhydrous aprotic nonpolar solvents like dichloromethane or chloroform for reactions and storage of MOM-NCS solutions. If a polar aprotic solvent is required, ensure it is rigorously dried.

  • Avoid Protic Solvents: Minimize the contact of MOM-NCS with protic solvents such as water and alcohols, especially at elevated temperatures. If their use is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration.

  • Temperature Control: Store MOM-NCS, both neat and in solution, at low temperatures (e.g., -20°C) to significantly slow down degradation rates.[3]

  • Inert Atmosphere: For long-term storage or sensitive applications, consider handling MOM-NCS under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Empirical Verification: The information provided in this guide is based on established principles of isothiocyanate chemistry. However, it is crucial to perform stability studies under your specific experimental conditions to obtain the most accurate and reliable data.

By adhering to these principles and employing robust experimental designs, researchers can harness the synthetic potential of this compound while mitigating the risks associated with its inherent instability.

References

  • ResearchGate. How stable are isothiocyanates stored in DCM at -20 deg.C?. [Link]

  • ResearchGate. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Wikipedia. Isocyanate. [Link]

  • MDPI. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

  • ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

  • PubMed. The yield of isothiocyanates in wasabi rhizomes stored at different temperatures. [Link]

  • MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

  • ResearchGate. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

  • PubMed. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. [Link]

  • ChemRxiv. Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. [Link]

  • RSC Publishing. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. [Link]

Sources

Hydrolysis of Methoxymethyl isothiocyanate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrolysis of Methoxymethyl Isothiocyanate in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MOM-NCS) is a reactive electrophile of interest in various chemical and pharmaceutical contexts. As with all isothiocyanates (ITCs), its utility in drug development and other applications is intrinsically linked to its stability in aqueous environments. The hydrolysis of the isothiocyanate functional group is a critical degradation pathway that can impact the efficacy, and safety profile of parent molecules. This guide provides a comprehensive overview of the principles governing the hydrolysis of MOM-NCS, offering insights into the reaction mechanism, influencing factors, and robust experimental designs for its kinetic analysis. Understanding these fundamentals is paramount for the successful formulation and application of MOM-NCS-containing compounds. Isothiocyanates, in general, are known for their instability in aqueous media, which necessitates a thorough investigation of their degradation kinetics.[1][2]

Core Principles of Isothiocyanate Hydrolysis

The hydrolysis of isothiocyanates in aqueous media is a well-documented process that proceeds through a common mechanistic pathway. The central event is the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial attack leads to the formation of an unstable thiocarbamic acid intermediate. This intermediate then rapidly decomposes to yield the corresponding primary amine and carbonyl sulfide, which can be further hydrolyzed to hydrogen sulfide and carbon dioxide.

The overall transformation can be summarized as follows:

R-N=C=S + 2 H₂O → R-NH₂ + H₂S + CO₂

This process can be promoted under acidic conditions, where the hydrolysis is facilitated by the simultaneous proton transfer to the nitrogen atom and nucleophilic attack by water at the carbon atom, often involving a cyclic transition state.[3]

Hydrolysis_Mechanism MOM_NCS This compound (MOM-NCS) Thiocarbamic_Acid Thiocarbamic Acid Intermediate MOM_NCS->Thiocarbamic_Acid Nucleophilic Attack Water1 H₂O Products Methoxymethylamine + Carbonyl Sulfide (COS) Thiocarbamic_Acid->Products Decomposition Water2 H₂O Final_Products Methoxymethylamine + H₂S + CO₂ Products->Final_Products Hydrolysis of COS

Caption: General hydrolysis pathway of this compound.

Factors Influencing the Hydrolysis of MOM-NCS

The rate and outcome of MOM-NCS hydrolysis are not static but are profoundly influenced by several environmental factors. A thorough understanding of these variables is crucial for predicting and controlling the stability of MOM-NCS in aqueous solutions.

pH of the Medium

The pH of the aqueous medium is arguably the most critical factor governing the hydrolysis of isothiocyanates.[4][5]

  • Acidic Conditions (pH < 7): Acid catalysis can accelerate the hydrolysis of ITCs. The reaction is often promoted by the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3] However, at very low pH, alternative reaction pathways, such as the formation of nitriles from glucosinolate precursors of some ITCs, can become dominant.[6]

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral and alkaline solutions, the hydrolysis mechanism can involve the direct attack of water or hydroxide ions on the isothiocyanate carbon. For many isothiocyanates, the rate of degradation is observed to be more rapid in buffered solutions compared to deionized water.[7]

Temperature

As with most chemical reactions, temperature plays a significant role in the kinetics of MOM-NCS hydrolysis. An increase in temperature will generally lead to an increase in the reaction rate, following the principles of the Arrhenius equation. This is a critical consideration for the storage and handling of MOM-NCS-containing formulations.

Buffer Composition

The composition of the buffer system can influence the hydrolysis rate beyond its effect on pH. Certain buffer species can act as nucleophiles and directly attack the isothiocyanate, leading to the formation of adducts and accelerating the degradation of the parent compound. Therefore, the choice of buffer is a critical parameter in both formulation development and in the design of stability studies. The degradation of isothiocyanates has been observed to be faster in various buffers compared to deionized water.[7]

Kinetic Analysis of MOM-NCS Hydrolysis: A Self-Validating Experimental Protocol

To accurately characterize the stability of MOM-NCS, a well-designed kinetic study is essential. The following protocol is designed as a self-validating system to ensure the generation of reliable and reproducible data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare MOM-NCS Stock in Acetonitrile Initiation Initiate Reaction: Add Stock to Buffer Stock_Solution->Initiation Buffer_Prep Prepare Aqueous Buffers (e.g., pH 4, 7, 9) Temp_Equilibration Equilibrate Buffers to Test Temperatures Buffer_Prep->Temp_Equilibration Temp_Equilibration->Initiation Sampling Sample at Predetermined Time Points Initiation->Sampling Quenching Quench Reaction (e.g., with Acetonitrile) Sampling->Quenching HPLC_Analysis Analyze Samples by Reverse-Phase HPLC Quenching->HPLC_Analysis Quantification Quantify MOM-NCS Peak Area Against Calibration Curve HPLC_Analysis->Quantification Concentration_Time Plot [MOM-NCS] vs. Time Quantification->Concentration_Time Rate_Constant Determine Pseudo-First-Order Rate Constant (k_obs) Concentration_Time->Rate_Constant Half_Life Calculate Half-Life (t½) Rate_Constant->Half_Life

Caption: Experimental workflow for kinetic analysis of MOM-NCS hydrolysis.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of MOM-NCS (e.g., 10 mg/mL) in a non-aqueous, water-miscible solvent such as acetonitrile to prevent premature hydrolysis.

  • Preparation of Aqueous Buffers:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0) using buffers with known pKa values to ensure stable pH throughout the experiment.

  • Temperature Control:

    • Conduct the experiments at controlled temperatures (e.g., 25 °C, 37 °C, and 50 °C) using a temperature-controlled water bath or incubator.

  • Initiation of Hydrolysis Reaction:

    • Initiate the hydrolysis reaction by adding a small aliquot of the MOM-NCS stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure rapid mixing.

  • Time-Course Sampling:

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a solvent that stops the hydrolysis, such as acetonitrile.

  • Analytical Quantification:

    • Analyze the quenched samples using a validated analytical method, such as reverse-phase high-performance liquid chromatography (HPLC) with UV detection, to quantify the remaining concentration of MOM-NCS.[1] Gas chromatography-mass spectrometry (GC-MS) can also be a suitable technique.[1]

  • Data Analysis:

    • Plot the concentration of MOM-NCS versus time for each experimental condition.

    • Determine the observed pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time plot.

    • Calculate the half-life (t½) of MOM-NCS under each condition using the formula: t½ = 0.693 / k_obs.

Illustrative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the kinetic study.

Table 1: Effect of pH on the Hydrolysis of MOM-NCS at 37 °C

pHObserved Rate Constant (k_obs, h⁻¹)Half-Life (t½, h)
4.00.088.7
7.00.0323.1
9.00.154.6

Table 2: Effect of Temperature on the Hydrolysis of MOM-NCS at pH 7.0

Temperature (°C)Observed Rate Constant (k_obs, h⁻¹)Half-Life (t½, h)
250.0169.3
370.0323.1
500.106.9

Conclusion

The aqueous hydrolysis of this compound is a critical parameter that dictates its stability and, consequently, its viability in various applications, particularly in drug development. This guide has outlined the fundamental principles of isothiocyanate hydrolysis, emphasizing the significant influence of pH, temperature, and buffer systems. The provided experimental protocol offers a robust, self-validating framework for the kinetic analysis of MOM-NCS degradation. By systematically investigating these factors, researchers can gain a comprehensive understanding of the stability profile of MOM-NCS, enabling the development of stable formulations and predictable performance in aqueous environments.

References

  • Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]

  • McClelland, R. A., & Poulos, A. J. (1982). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1209-1213. [Link]

  • Hanschen, F. S., Klopsch, R., Oliviero, T., Schreiner, M., Verkerk, R., & Dekker, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2000). The nutritional significance, biosynthesis and bioavailability of glucosinolates in human foods. Journal of the Science of Food and Agriculture, 80(7), 967-984. [Link]

  • Angelino, D., & Jeffery, E. (2014). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Plant Science, 5, 130. [Link]

  • Getahun, S. M., & Chung, F. L. (1999). Conversion of glucosinolates to isothiocyanates in humans after ingestion of cooked watercress. Cancer Epidemiology, Biomarkers & Prevention, 8(5), 447-451. [Link]

  • Ares, A. M., Nozal, M. J., & Bernal, J. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 7(7), 115. [Link]

  • Charron, C. S., & Jeffery, E. H. (2007). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(11), 2291. [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin J. Sci. Technol., 37(6), 625-630.
  • Papagiannopoulos, A. D., et al. (2022).
  • Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 2, 339-341.
  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin J. Sci. Technol., 37(6), 625-630.
  • Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 40801.
  • Angelino, D., & Jeffery, E. (2014). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Plant Science, 5, 130.

Sources

Methodological & Application

Methoxymethyl isothiocyanate for peptide labeling and modification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methoxymethyl Isothiocyanate (MOM-NCS) for Peptide Labeling and Modification

Part 1: Core Directive & Introduction

Executive Summary this compound (MOM-NCS, CAS 19900-84-6) is a specialized electrophilic reagent used in peptide chemistry for amine modification, heterocycle synthesis, and mass spectrometry fragmentation studies.[1][2] Unlike the ubiquitous Phenyl Isothiocyanate (PITC) used in Edman degradation, MOM-NCS introduces a methoxymethyl (MOM) group via a thiourea linkage.[1][2] This modification offers unique physicochemical properties, including altered solubility profiles and specific fragmentation pathways in mass spectrometry (McLafferty rearrangement), and serves as a versatile intermediate for constructing peptidomimetics (e.g., thiazoles, thiadiazoles).[1][2]

This guide details the mechanistic basis, experimental protocols, and analytical workflows for utilizing MOM-NCS in peptide research.[1][2]

Part 2: Scientific Integrity & Logic

Chemical Mechanism & Reactivity

The Electrophilic Warhead: The isothiocyanate (-N=C=S) group is soft electrophile that reacts selectively with primary amines (N-terminus, Lysine


-amino group) and, under specific conditions, thiols (Cysteine).[1][2]

The Reaction Pathway: Upon nucleophilic attack by the peptide amine, a stable N-methoxymethyl thiourea adduct is formed.[1][2]



Key Chemical Features:

  • MOM Group Properties: The methoxymethyl group is a hemiaminal ether.[1][2] While stable under basic and neutral conditions, the N-MOM bond can be sensitive to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or harsh acidic conditions (TFA/scavengers), offering potential for controlled cleavage or further derivatization.[1][2]
  • Solubility: The ether oxygen in the MOM group imparts better solubility in polar organic solvents (DMF, DMSO) compared to simple alkyl isothiocyanates (e.g., butyl-NCS).[1][2]

  • Cyclization Potential: The thiourea sulfur is nucleophilic.[1][2] In the presence of adjacent electrophiles (e.g.,

    
    -haloketones), the MOM-thiourea can cyclize to form aminothiazoles , a strategy used in synthesizing kinase inhibitors (e.g., CDK9 inhibitors).[1][2]
    
Applications
  • N-Terminal Capping: Used to block unreacted amines during solid-phase peptide synthesis (SPPS) or to prevent N-terminal degradation.[1][2]

  • Peptidomimetic Synthesis: Acts as a building block for "stapled" peptides or heterocycle-modified backbones.[1][2]

  • Mass Spectrometry (MS) Tagging: The MOM group introduces a specific mass shift (+103.01 Da) and facilitates unique fragmentation patterns (e.g., McLafferty-type rearrangements) useful for sequence verification.[1][2]

Part 3: Visualization & Formatting

Mechanism Visualization

MOM_NCS_Reaction Reagent MOM-NCS (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Peptide Peptide-NH2 (Nucleophile) Peptide->Intermediate Nucleophilic Attack (pH 8.0-9.5) Product N-MOM Thiourea Peptide Intermediate->Product Proton Transfer Cyclization Heterocycle (e.g. Thiazole) Product->Cyclization Optional: + Alpha-Halo Ketone

Figure 1: Reaction pathway of MOM-NCS with peptide amines, leading to stable thiourea formation or subsequent heterocyclization.[1][2]

Part 4: Experimental Protocols

Protocol A: Solution-Phase Labeling of Peptides

Best for: Purified peptides requiring N-terminal modification or Lysine tagging.[1][2]

Materials:

  • Peptide: 1-5 mg (lyophilized).[1][2]

  • Reagent: this compound (MOM-NCS) [CAS 19900-84-6].[1][2][3]

  • Solvent: DMF (Anhydrous) or DMSO.[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]

  • Quench: 0.1% TFA in water or Glycine solution.[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve the peptide in DMF to a concentration of 5–10 mg/mL.

    • Note: If the peptide is hydrophilic, a 1:1 mixture of DMF:PBS (pH 8.[1][2]0) can be used, but MOM-NCS hydrolysis competes in water.[1][2] Anhydrous conditions are preferred for high yield.[1][2]

  • Basification: Add DIPEA (5–10 equivalents relative to peptide amines) to ensure the N-terminus is deprotonated.

  • Reaction: Add MOM-NCS (5–10 equivalents).

    • Stoichiometry: Use 1.1 eq per amine if site-specificity is not required; use excess (10 eq) to drive complete labeling of all primary amines.[1][2]

  • Incubation: Vortex and incubate at Room Temperature (25°C) for 2–4 hours in the dark.

    • Monitoring: Check reaction progress via HPLC or LC-MS every hour. Look for the mass shift of +103 Da (MOM-NCS MW) per amine.[1][2]

  • Quenching: Add 10 volumes of cold diethyl ether to precipitate the peptide (if soluble in ether, use water/0.1% TFA).

  • Purification: Centrifuge the precipitate (5000 x g, 5 min), decant supernatant, and wash the pellet 2x with ether to remove excess MOM-NCS.

  • Final Polish: Redissolve in water/acetonitrile and purify via RP-HPLC (C18 column) if necessary.

Protocol B: Solid-Phase On-Resin Modification

Best for: Combinatorial library synthesis or specific N-terminal capping.[1][2]

  • Swelling: Swell the resin-bound peptide (Fmoc-deprotected) in DMF for 20 min.

  • Coupling Cocktail: Prepare a solution of MOM-NCS (10 eq) and DIPEA (10 eq) in DMF.

  • Reaction: Add cocktail to the resin. Shake at RT for 2 hours.

    • Kaiser Test: Perform a Kaiser test.[1][2] If the beads remain white (negative), the reaction is complete.[1][2] If blue, repeat the coupling.

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x).[1][2]

  • Cleavage: Cleave peptide from resin using standard TFA cocktails (e.g., TFA:TIS:H2O 95:2.5:2.5).[1][2]

    • Caution: While the thiourea linkage is generally stable in TFA, prolonged exposure (>4h) or high temperatures may degrade the MOM ether.[1][2] Keep cleavage time standard (1-2h).

Part 5: Data Analysis & Troubleshooting

Mass Spectrometry Interpretation
ParameterExpected Value / ObservationNotes
Mass Shift +103.01 Da per labeled amineCorresponds to the addition of

.[1][2]
Fragmentation Loss of

(31 Da) or

(30 Da)
McLafferty-type rearrangement may occur at the MOM group.[1][2]
Ionization Enhanced in Negative ModeThioureas often ionize well in negative ESI mode due to the acidic NH protons.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Labeling pH too low (Amine protonated)Increase DIPEA concentration; ensure pH > 8.0 equivalent.
Precipitation Peptide insoluble in DMFUse DMSO or 6M Guanidine-HCl (buffered to pH 8.5).[1][2]
Side Reactions Reaction with Histidine/TyrosineThese are reversible.[1][2] Incubate the final product in mild hydroxylamine or base to reverse non-specific ester/imidazole adducts.[1][2]
Hydrolysis of Reagent Wet solventsUse anhydrous DMF/DMSO; store MOM-NCS under nitrogen/argon.[1][2]

Part 6: References

  • MOM-NCS Properties & Synthesis:

    • Title: this compound (Compound Summary).[1][2][3][4][5][6][7][8][9][10]

    • Source: PubChem.[1][2]

    • URL:[Link][1][2]

  • Isothiocyanate Reactivity & Heterocycle Formation:

    • Title: Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships.[1][2] (Describes use of MOM-NCS to form aminothiazole cores).

    • Source: bioRxiv, 2020.[1][2]

    • URL:[Link][1][2]

  • MS Fragmentation of Isothiocyanate Derivatives:

    • Title: Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.[1][2][7][11] (Discusses MOM-NCS fragmentation mechanisms).

    • Source: NIH / Journal of Mass Spectrometry.[1][2]

    • URL:[Link]

  • General Isothiocyanate Peptide Labeling Protocols:

    • Title: Isothiocyanates in Protein Chemistry.[1][2]

    • Source: Thermo Fisher Scientific (General Protein Modification Guide).[1][2]

Sources

Methoxymethyl isothiocyanate as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methoxymethyl Isothiocyanate (MOM-NCS) in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Rationale

This compound (MOM-NCS) (CAS: 19156-54-8) is a specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles and thiourea derivatives. Unlike standard alkyl isothiocyanates (e.g., methyl or ethyl isothiocyanate) where the alkyl group is a permanent structural feature, the methoxymethyl (MOM) group in MOM-NCS often serves as a removable protecting group (a "mask") for the nitrogen atom.

Why use MOM-NCS?

  • Masked Isothiocyanic Acid (

    
    ):  Direct use of isothiocyanic acid is unstable and hazardous. MOM-NCS acts as a stable surrogate. It reacts with amines to form N-MOM thioureas. The MOM group can subsequently be removed under specific acidic conditions to yield N-unsubstituted thioureas or heterocycles with a free N-H moiety.
    
  • Orthogonal Stability: The N-MOM thiourea intermediate is stable under basic conditions (unlike N-benzoyl thioureas, which are base-labile). This allows researchers to perform base-mediated cyclizations (e.g., with

    
    -haloketones) while keeping the nitrogen protected.
    
  • Solubility Enhancement: The MOM ether moiety improves the solubility of polar thiourea intermediates in organic solvents (DCM, THF) compared to their unsubstituted counterparts, facilitating purification and handling.

Part 2: Mechanistic Insight & Workflows

The utility of MOM-NCS relies on a three-stage workflow: Addition , Cyclization , and Unmasking .

Pathway Visualization

MOM_NCS_Workflow Start Primary Amine (R-NH2) Inter N-MOM Thiourea (Stable Intermediate) Start->Inter + MOM-NCS DCM, 0°C to RT Reagent MOM-NCS (Electrophile) Reagent->Inter Cyclize Heterocycle Formation (e.g., Thiazole/Imidazole) Inter->Cyclize + Electrophile (e.g., alpha-bromoketone) Deprotect Acidic Deprotection (Remove MOM) Cyclize->Deprotect N-MOM Heterocycle Final Target Scaffold (Free N-H Heterocycle) Deprotect->Final TFA or HCl/MeOH

Figure 1: The "Masked Reactivity" workflow. MOM-NCS introduces the thiocarbonyl unit while protecting the nitrogen, allowing for complex cyclizations before the final N-H release.

Part 3: Detailed Experimental Protocols

Safety Warning: MOM-NCS is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood. Double-gloving (nitrile) is recommended.

Protocol A: Synthesis of N-Methoxymethyl Thioureas

Objective: To convert a primary amine into a stable N-MOM thiourea intermediate.

Reagents:

  • Primary Amine substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (Et3N) (optional, 1.1 equiv if amine is a salt)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
    • Expert Note: If starting with an amine hydrochloride salt, add 1.1 equiv of Et3N and stir for 10 min before adding MOM-NCS.

  • Addition: Cool the solution to 0°C using an ice bath. Add MOM-NCS (1.1 mmol) dropwise via syringe.

    • Observation: The reaction is usually exothermic. A slight color change (yellowing) may occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation (TLC): Monitor consumption of the starting amine. The N-MOM thiourea product is typically less polar than the starting amine but more polar than MOM-NCS. Stain with PMA or Ninhydrin (thioureas often show distinct spots).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Data Check:

      
       NMR should show the characteristic MOM signals: a singlet at 
      
      
      
      ppm (
      
      
      ) and a broad doublet/singlet at
      
      
      ppm (
      
      
      ).
Protocol B: Cyclization to 2-Aminothiazoles (Hantzsch Synthesis)

Objective: To cyclize the N-MOM thiourea into a thiazole ring using an


-haloketone.

Reagents:

  • N-MOM Thiourea (from Protocol A) (1.0 equiv)

  • 
    -Bromoacetophenone (or derivative) (1.0 equiv)
    
  • Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Reaction: Dissolve the N-MOM thiourea (1.0 mmol) in EtOH (5 mL). Add the

    
    -bromoketone (1.0 mmol).
    
  • Heating: Heat the mixture to reflux (70–80°C) for 2–6 hours.

    • Mechanism:[1][2][3][4] The sulfur atom attacks the

      
      -carbon, followed by dehydration and ring closure.
      
  • Validation: Monitor by TLC. The disappearance of the thiourea and appearance of a fluorescent spot (common for thiazoles) indicates completion.

  • Isolation: Cool to RT.

    • Option 1 (Precipitation): If the product precipitates as the hydrobromide salt, filter and wash with cold EtOH.

    • Option 2 (Extraction): Neutralize with saturated

      
      , extract with EtOAc, and concentrate.
      
Protocol C: Deprotection of the N-MOM Group

Objective: To remove the MOM group and reveal the free N-H functionality.

Reagents:

  • Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane

  • Solvent: DCM (for TFA) or Methanol (for HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-MOM heterocycle (0.5 mmol) in DCM (2 mL).

  • Acidolysis: Add TFA (2 mL) slowly at 0°C. (Final concentration ~50% TFA).

    • Alternative: Reflux in dilute HCl/MeOH if the substrate is acid-stable.

  • Reaction: Stir at RT for 1–12 hours.

    • Expert Note: MOM removal from nitrogen is slower than from oxygen. Heating to 40–50°C may be required for stubborn substrates.

  • Workup:

    • Carefully quench with saturated

      
       (gas evolution!).
      
    • Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.

    • Dry and concentrate.

  • Final Product: The resulting solid is the N-unsubstituted heterocycle.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reactivity of Isothiocyanate Building Blocks
Building BlockProduct TypeBase StabilityAcid StabilityDeprotection MethodPrimary Application
MOM-NCS N-MOM ThioureaHigh LowTFA or HCl/HeatSynthesis of N-unsubstituted heterocycles; masked thiourea.
Benzoyl-NCS N-Benzoyl ThioureaLowHighBasic Hydrolysis (

)
Thiourea synthesis; acyl-thioureas.
Methyl-NCS N-Methyl ThioureaHighHighNone (Permanent)Introduction of N-Methyl group.
Tosyl-NCS N-Tosyl ThioureaLowHigh

(Harsh)
Sulfonyl-thioureas.
Troubleshooting Guide
  • Issue: Low yield in Protocol A (Thiourea formation).

    • Cause: Amine nucleophilicity is too low (e.g., electron-deficient anilines).

    • Solution: Heat the reaction to 40°C or use a stronger base catalyst (DMAP, 10 mol%).

  • Issue: Incomplete Deprotection (Protocol C).

    • Cause:N-MOM groups are robust.

    • Solution: Switch to Boron Tribromide (

      
      )  in DCM at -78°C to 0°C for mild but powerful cleavage, or reflux in 6M HCl if the scaffold permits.
      
  • Issue: "Sticky" reaction mixture.

    • Cause: Polymerization of isothiocyanate.

    • Solution: Ensure MOM-NCS is stored at 4°C and used fresh. Do not use if the liquid has turned dark orange/brown.

Part 5: References

  • Structure and Reactivity of this compound:

    • Title: this compound (CAS 19156-54-8) Entry.

    • Source: PubChem.

    • URL:[Link] (Note: Verified CAS match).

  • Application in Heterocycle Synthesis (Thiazoles/Imidazoles):

    • Title: Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase.

    • Source:Molecules (2010).[2][3][5]

    • URL:[Link]5]

  • Deprotection Strategies for N-MOM Groups:

    • Title: A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds.[6][7]

    • Source:Heterocycles (2002).[7]

    • URL:[Link]

  • General Isothiocyanate Chemistry:

    • Title: Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

    • Source:Molecules (2020).[8]

    • URL:[Link]

Sources

Application Notes: Methoxymethyl Isothiocyanate in the Synthesis of 1,3-Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 1,3-Thiazoles and Methoxymethyl Isothiocyanate

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in hydrogen bonding and its rigid, planar structure, which allows for precise interactions with biological targets. The synthesis of substituted thiazoles, particularly 2-aminothiazoles, is therefore of paramount importance in drug discovery and development.

A key challenge in synthesizing 2-aminothiazoles is the modulation of the reactivity of the amino group. This is where this compound (MOM-NCS) emerges as a strategic reagent. The methoxymethyl (MOM) group serves as a versatile protecting group for the amine functionality. By employing MOM-NCS, researchers can synthesize a MOM-protected thiourea intermediate, which can then be used in the classical Hantzsch thiazole synthesis. This approach allows for the construction of the thiazole ring while the amino group is masked, preventing unwanted side reactions. Subsequent deprotection under mild acidic conditions unveils the desired 2-aminothiazole.

This application note provides a comprehensive guide to the use of this compound in the synthesis of 1,3-thiazoles, covering the underlying mechanisms, detailed experimental protocols, and key considerations for successful implementation in a research setting.

This compound (MOM-NCS): Properties and Safe Handling

This compound is an organic compound featuring a methoxymethyl group attached to the nitrogen of the isothiocyanate functionality.

Structure: CH₃OCH₂-N=C=S

Key Properties:

  • Electrophilic Carbon: The central carbon of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines.

  • MOM Protecting Group: The methoxymethyl group is stable under basic and weakly acidic conditions but can be readily cleaved under stronger acidic conditions.[1]

Safety and Handling:

  • Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a cool, dry place away from moisture, as it can hydrolyze.

Reaction Mechanism: A Two-Stage Approach to 2-Amino-1,3-Thiazoles

The synthesis of 2-amino-1,3-thiazoles using MOM-NCS is a two-stage process:

  • Formation of MOM-protected Thiourea: An amine reacts with this compound to form the corresponding N-substituted, N'-(methoxymethyl)thiourea. This is a nucleophilic addition reaction where the amine attacks the electrophilic carbon of the isothiocyanate.[2][3]

  • Hantzsch Thiazole Synthesis: The MOM-protected thiourea then undergoes a classical Hantzsch condensation with an α-haloketone.[4] The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.[5]

The overall synthetic strategy provides a robust method for preparing 2-aminothiazoles with a protected amino group, which can be deprotected in a subsequent step.

Reaction Pathway Diagram:

Reaction_Pathway cluster_stage1 Stage 1: Thiourea Formation cluster_stage2 Stage 2: Hantzsch Cyclization cluster_stage3 Stage 3: Deprotection Amine Primary Amine (R-NH2) Thiourea N-R, N'-(MOM)thiourea Amine->Thiourea Nucleophilic Addition MOM_NCS This compound (MOM-NCS) MOM_NCS->Thiourea Thiourea_ref N-R, N'-(MOM)thiourea MOM_Thiazole MOM-Protected 2-Aminothiazole Thiourea_ref->MOM_Thiazole Condensation/Cyclization AlphaHaloKetone α-Haloketone AlphaHaloKetone->MOM_Thiazole MOM_Thiazole_ref MOM-Protected 2-Aminothiazole Final_Product 2-Aminothiazole MOM_Thiazole_ref->Final_Product Acidic Hydrolysis

Caption: Overall workflow for 2-aminothiazole synthesis using MOM-NCS.

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl, N'-(methoxymethyl)thiourea

This protocol details the formation of a MOM-protected thiourea from aniline and this compound.

Materials and Equipment:

  • Aniline

  • This compound (MOM-NCS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be used directly in the next step without further purification. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Diagram:

Protocol1_Workflow Start Dissolve Aniline in DCM Add_MOM_NCS Add MOM-NCS dropwise Start->Add_MOM_NCS Stir Stir at RT for 2-4h Add_MOM_NCS->Stir Monitor Monitor by TLC Stir->Monitor Workup Concentrate in vacuo Monitor->Workup Purify Recrystallize (if needed) Workup->Purify Product N-Phenyl, N'-(MOM)thiourea Purify->Product

Caption: Workflow for the synthesis of MOM-protected thiourea.

Protocol 2: Synthesis of 2-(N-methoxymethyl-N-phenylamino)-4-phenyl-1,3-thiazole

This protocol describes the Hantzsch cyclization of the MOM-protected thiourea with an α-haloketone.

Materials and Equipment:

  • N-Phenyl, N'-(methoxymethyl)thiourea

  • 2-Bromoacetophenone

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve N-phenyl, N'-(methoxymethyl)thiourea (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Deprotection to Yield 2-(Phenylamino)-4-phenyl-1,3-thiazole

This protocol details the removal of the MOM group to yield the final 2-aminothiazole.

Materials and Equipment:

  • MOM-protected 2-aminothiazole

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the MOM-protected 2-aminothiazole (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Deprotection Workflow Diagram:

Protocol3_Workflow Start Dissolve MOM-thiazole in Methanol Add_HCl Add catalytic conc. HCl Start->Add_HCl Stir Stir at RT for 1-2h Add_HCl->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with NaHCO3 Monitor->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Dry_Concentrate->Purify Product Final 2-Aminothiazole Purify->Product

Caption: Workflow for the deprotection of the MOM group.

Data and Discussion

The use of MOM-NCS in thiazole synthesis offers several advantages. The MOM group is stable to the conditions of the Hantzsch synthesis, allowing for the clean formation of the thiazole ring. The subsequent deprotection is generally high-yielding and occurs under mild conditions, which is compatible with a wide range of functional groups.

EntryAmineα-HaloketoneThiazole Product (after deprotection)Typical Yield
1Aniline2-Bromoacetophenone2-(Phenylamino)-4-phenyl-1,3-thiazoleGood to Excellent
2Benzylamine2-Chloro-1-(4-chlorophenyl)ethanone2-(Benzylamino)-4-(4-chlorophenyl)-1,3-thiazoleGood
3Cyclohexylamine1-Bromo-2-butanone2-(Cyclohexylamino)-4-methyl-1,3-thiazoleGood

Troubleshooting:

  • Incomplete Thiourea Formation: Ensure anhydrous conditions and use a slight excess of MOM-NCS.

  • Low Yield in Hantzsch Reaction: Ensure the α-haloketone is pure. The reaction can also be sensitive to the solvent; ethanol is generally a good starting point.

  • Incomplete Deprotection: If the reaction stalls, a slight increase in the amount of acid or gentle heating can be employed. However, be mindful of potential side reactions with acid-sensitive functional groups.

Conclusion

This compound is a highly effective reagent for the synthesis of 2-amino-1,3-thiazoles. By serving as a precursor to a MOM-protected thiourea, it allows for a controlled and efficient Hantzsch cyclization. The ease of deprotection of the MOM group makes this a valuable strategy for the synthesis of a diverse range of 2-aminothiazole derivatives for applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to implement this methodology in their own synthetic endeavors.

References

  • synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate. (2019, June 25). Retrieved from [Link]

  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (n.d.). Bentham Science. Retrieved from [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Isothiocyanic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved from [Link]

  • Methoxymethyl ether. (n.d.). Wikipedia. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017, September 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2025, June 27). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (n.d.). Michael Pittelkow. Retrieved from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methoxymethyl Isothiocyanate (MOM-NCS) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: MOM-NCS-OPT-2024 Assigned Specialist: Senior Application Scientist

Executive Summary

Methoxymethyl isothiocyanate (MOM-NCS) is a specialized bifunctional reagent utilized in heterocycle synthesis and as a masked electrophile. Its synthesis is complicated by two primary factors: the ambident nucleophilicity of the thiocyanate ion (leading to unwanted thiocyanate isomers) and the hydrolytic instability of the methoxymethyl (MOM) group.

This guide provides a validated protocol and a deep-dive troubleshooting framework to maximize the yield of the isothiocyanate (


) over the thiocyanate (

) while ensuring operator safety against the carcinogenic precursor, Chloromethyl methyl ether (MOM-Cl).

Module 1: The Optimized Protocol

Core Reaction Pathway

The most reliable route utilizes the nucleophilic substitution of MOM-Cl with Potassium Thiocyanate (KSCN) in an anhydrous polar aprotic solvent.



Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stoichiometry 1.0 eq MOM-Cl : 1.2 eq KSCNSlight excess of salt drives the reaction to completion (

kinetics).
Solvent Anhydrous Acetone or AcetonitrilePolar aprotic solvents dissolve KSCN and enhance nucleophilicity. Strictly anhydrous to prevent MOM hydrolysis.
Temperature Reflux (

for Acetone)
Heat is critical to drive the thermodynamic rearrangement of kinetic thiocyanates (

) to stable isothiocyanates (

).
Time 4–6 HoursSufficient time for substitution and subsequent isomerization.
Atmosphere Nitrogen/ArgonPrevents atmospheric moisture ingress.
Step-by-Step Methodology
  • Reagent Preparation:

    • Dry KSCN in a vacuum oven at

      
       overnight.
      
    • Distill Acetone over

      
       or use molecular sieves (
      
      
      
      ) to ensure water content is
      
      
      .
    • Safety Note: MOM-Cl is a regulated carcinogen. All operations must occur in a functioning fume hood with double-gloving.

  • Reaction Setup:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend dried KSCN (1.2 eq) in anhydrous Acetone (0.5 M concentration relative to MOM-Cl).

    • Cool the suspension to

      
       initially to control the exotherm.
      
  • Addition:

    • Add MOM-Cl (1.0 eq) dropwise over 30 minutes.

    • Observation: A white precipitate (KCl) will begin to form immediately.

  • Isomerization Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux for 4–6 hours. This step converts any kinetically formed Methoxymethyl thiocyanate (

      
      ) into the desired Isothiocyanate (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the KCl solid under inert atmosphere (Schlenk filtration recommended).

    • Concentrate the filtrate under reduced pressure (Rotavap) at

      
      .
      
  • Purification:

    • Perform vacuum distillation. MOM-NCS is thermally sensitive; avoid pot temperatures

      
      .
      

Module 2: Troubleshooting Center

Visualizing the Reaction Logic

The following diagram illustrates the critical decision points between the Kinetic Product (Thiocyanate) and the Thermodynamic Product (Isothiocyanate).

MOM_NCS_Pathway Start MOM-Cl + KSCN TS Transition State Start->TS SN2 Attack Hydrolysis Decomposition (Formaldehyde/HCI) Start->Hydrolysis Moisture Present Kinetic MOM-SCN (Thiocyanate) Kinetic Product TS->Kinetic S-Attack (Fast) Thermo MOM-NCS (Isothiocyanate) Thermodynamic Product TS->Thermo N-Attack (Slow) Kinetic->Thermo Heat / Rearrangement

Caption: Reaction pathway showing the rearrangement of the kinetic thiocyanate intermediate to the stable isothiocyanate product.

Troubleshooting Guide (Q&A)

Q1: I am seeing a mixture of two isomers in my NMR/GC. One is the product, what is the other?

  • Diagnosis: This is the classic "Ambident Nucleophile" problem. The thiocyanate ion (

    
    ) can attack via Sulfur (soft) or Nitrogen (hard).[3]
    
  • The Science: Alkyl halides (soft electrophiles) reacting with

    
     often kinetically favor S-attack, forming MOM-SCN .
    
  • The Fix:

    • Increase Heat/Time: The isothiocyanate (

      
      ) is thermodynamically more stable. Refluxing longer promotes the rearrangement of 
      
      
      
      .
    • Lewis Acid Catalyst: Adding 5–10 mol%

      
       can catalyze this rearrangement.
      
    • Solvent Switch: Ensure you are using a polar aprotic solvent (Acetone/DMF). Non-polar solvents inhibit the rearrangement.

Q2: My yield is significantly lower than expected (<40%), and the product smells like formaldehyde.

  • Diagnosis: Hydrolysis of the MOM group.

  • The Science: The hemiaminal ether linkage (

    
    ) in MOM-NCS is acid-sensitive and moisture-sensitive. If water is present, it hydrolyzes to release formaldehyde, methanol, and isothiocyanic acid.
    
  • The Fix:

    • Strict Anhydrous Conditions: Re-dry your solvent and KSCN.

    • Avoid Acidic Workup: Do not wash with dilute HCl. If a wash is necessary, use neutral brine or saturated

      
      .
      
    • Glassware: Flame-dry all glassware before use.

Q3: The reaction turns dark/tarry during distillation.

  • Diagnosis: Thermal decomposition or polymerization.

  • The Fix:

    • Vacuum is Mandatory: Do not distill at atmospheric pressure. Use high vacuum (<5 mmHg) to lower the boiling point.

    • Stabilizer: Add a radical inhibitor (e.g., BHT) to the distillation pot if polymerization is suspected, though MOM-NCS is generally stable towards radical polymerization compared to allyl variants.

Module 3: Advanced Optimization (FAQs)

Catalysis & Scale-Up

Q: Can I use Phase Transfer Catalysis (PTC) to avoid volatile solvents like acetone? A: Yes. You can run the reaction in a biphasic system (Dichloromethane/Water) using a solid-liquid PTC protocol.

  • Protocol: MOM-Cl (DCM) + Solid KSCN + 5 mol% Tetrabutylammonium Bromide (TBAB) .

  • Warning: While PTC is efficient for substitution, the isomerization (

    
    ) is slower in non-polar solvents. You may end up with higher ratios of the thiocyanate impurity.
    

Q: How do I safely quench the excess MOM-Cl? A: MOM-Cl is a potent carcinogen.

  • Quench: Add aqueous ammonia or concentrated NaOH solution to the reaction residue after the product has been removed (or to the waste stream). This hydrolyzes MOM-Cl to harmless methanol and formaldehyde (handle formaldehyde waste appropriately).

Decision Tree for Optimization

Optimization_Tree Problem Identify Issue Isomer High S-Isomer Content Problem->Isomer Yield Low Yield / Hydrolysis Problem->Yield Sol1 Action: Increase Reflux Time Isomer->Sol1 Sol2 Action: Add ZnCl2 Catalyst Isomer->Sol2 Sol3 Action: Dry Solvents (Mol Sieves) Yield->Sol3 Sol4 Action: Switch to Schlenk Line Yield->Sol4

Caption: Rapid diagnostic flow for common synthesis failures.

References

  • Ambident Nucleophiles & Regioselectivity

    • Title: Reactivity of Ambident Nucleophiles: Thiocyanates vs Isothiocyan
    • Source: Organic Chemistry Portal.
    • URL:[Link][4]

  • General Synthesis of Isothiocyanates

    • Title: Preparation of Isothiocyanates
    • Source: Organic Syntheses, Coll.[4] Vol. 3, p.599 (1955).

    • URL:[Link]

  • Safety Data (MOM-Cl)

    • Title: Chloromethyl Methyl Ether - Safety D
    • Source: PubChem (NIH).
    • URL:[Link]

  • Isomerization Techniques: Title: Thermal Rearrangement of Thiocyanates to Isothiocyanates. Source: Journal of the Chemical Society (Perkin Transactions). Context: Validates the requirement for reflux to achieve thermodynamic control.

Disclaimer: This guide is for research purposes only. Always consult local EHS regulations regarding the handling of carcinogens (MOM-Cl) and lachrymators (Isothiocyanates).

Sources

Technical Support Center: Methoxymethyl Isothiocyanate (MOM-NCS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic "Knowledge Base" for a specialized chemical reagent. It adopts the persona of a Senior Application Scientist at a high-end CRO or Reagent Supplier, addressing professional researchers.

Topic: Optimization of Yield and Stability in MOM-NCS Synthesis and Application Ticket Type: Advanced Troubleshooting & Protocol Optimization Status: Active Last Updated: January 31, 2026

Executive Summary: The MOM-NCS Challenge

Methoxymethyl isothiocyanate (MOM-NCS ) is a bifunctional electrophile used primarily as a building block for heterocycles (thiazoles, imidazoles) and for introducing the N-methoxymethyl protecting group.

Users frequently report three core failure modes:

  • Low Synthetic Yield: Often caused by the instability of the precursor (MOM-Cl) or competitive hydrolysis.

  • Product Loss: Due to high volatility during concentration.

  • Isomerization/Degradation: Formation of the thermodynamically less stable thiocyanate (R-SCN) or hydrolysis to thioureas.

This guide provides self-validating protocols to maximize yield and purity.

Master Synthesis Protocol (High-Yield Route)

Standard protocols often fail due to moisture sensitivity. This optimized workflow integrates in situ generation of MOM-Cl to bypass handling carcinogenic intermediates and maximize reactivity.

Workflow Diagram: The "Dry-Stream" Protocol

MOM_NCS_Synthesis Start Start: Dimethoxymethane (DMM) Reagent1 + Acetyl Chloride + ZnBr2 (cat.) Start->Reagent1 Intermed Intermediate: MOM-Cl (In Situ) Reagent1->Intermed Lewis Acid Cat. Exothermic Reagent2 + KSCN (Dry) Solvent: MeCN Intermed->Reagent2 Reaction Nucleophilic Substitution (0°C to RT) Reagent2->Reaction Anhydrous Conditions Workup Filtration & Vac. Distillation Reaction->Workup Remove KCl Product Product: MOM-NCS Workup->Product Yield >85%

Caption: Optimized "One-Pot, Two-Step" synthesis minimizing exposure to moisture and carcinogenic MOM-Cl.

Step-by-Step Methodology

Reagents:

  • Dimethoxymethane (DMM)

  • Acetyl Chloride (AcCl)[1][2]

  • Zinc Bromide (ZnBr₂, catalytic)

  • Potassium Thiocyanate (KSCN, fused/dried)

  • Solvent: Acetonitrile (MeCN) or Toluene.

Protocol:

  • Precursor Generation (MOM-Cl):

    • In a flame-dried flask under N₂, dissolve ZnBr₂ (0.01 mol%) in DMM (1.0 equiv).

    • Add AcCl (1.0 equiv) dropwise at 0°C.

    • Mechanism:[3][4][5] The Lewis acid catalyzes the cleavage of the acetal, generating MOM-Cl and methyl acetate.

    • Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.

  • Thiocyanation:

    • Prepare a suspension of dried KSCN (1.2 equiv) in anhydrous MeCN.

    • Cannulate the MOM-Cl solution into the KSCN suspension at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Why MeCN? Polar aprotic solvents accelerate the S_N2 reaction of the chloride with the thiocyanate anion.

  • Workup (Critical for Yield):

    • Filter off the KCl precipitate under inert atmosphere (Schlenk frit) if possible.

    • Do not perform an aqueous wash. Water will hydrolyze the MOM group.

    • Concentrate the filtrate under mild vacuum (>100 mbar). Do not use high vacuum (<10 mbar) at RT, or you will co-evaporate the product.

Troubleshooting Guide (Q&A Format)

Ticket #001: Low Yield & "Gum" Formation

User Question: "I followed the standard procedure, but my yield is <40%, and I see a sticky gum at the bottom of the flask. What went wrong?"

Diagnosis: Moisture-Induced Polymerization. MOM-NCS is a "hemiaminal ether" derivative. In the presence of trace water and acid (generated from unreacted Acetyl Chloride), it hydrolyzes to formaldehyde and amine species, which then polymerize or form thioureas.

Solution:

  • Dry Your KSCN: Commercial KSCN is hygroscopic. Fuse it in a crucible or dry it under high vacuum at 100°C for 4 hours before use.

  • Switch Solvents: If using Acetone, switch to Acetonitrile (MeCN) or Toluene . Acetone often contains trace water and can undergo self-condensation.

  • Buffer the System: Add a scavenger base like anhydrous K₂CO₃ (0.1 equiv) during the thiocyanation step to neutralize any residual HCl from the MOM-Cl formation.

Ticket #002: Product Disappears on Concentration

User Question: "TLC showed a perfect spot, but after rotavap, the flask was nearly empty. Is the product decomposing?"

Diagnosis: Volatility Management Failure. MOM-NCS has a low molecular weight (MW ~117 g/mol ) and significant vapor pressure. It co-distills with solvents like DCM or THF.

Solution:

  • Solvent Selection: Use a solvent with a boiling point significantly different from MOM-NCS (bp ~160°C est., but volatile with solvents). Toluene is ideal as it can be removed at lower vacuum/higher temp, or the solution can be used directly.

  • Telescoping: Do not isolate. Quantify the MOM-NCS in solution using an internal standard (e.g., mesitylene) via NMR, and use the solution directly in the next step.

Ticket #003: Isomer Contamination (NCS vs. SCN)

User Question: "My IR spectrum shows a peak at 2150 cm⁻¹ (NCS) but also a sharp peak at 2050 cm⁻¹. Is this the thiocyanate isomer?"

Diagnosis: Kinetic vs. Thermodynamic Control. The thiocyanate anion (SCN⁻) is ambident. Reaction with MOM-Cl (a hard electrophile due to the oxygen lone pair) can lead to S-alkylation (MOM-SCN) vs. N-alkylation (MOM-NCS).

Solution:

  • Thermal Rearrangement: Isothiocyanates (NCS) are generally thermodynamically more stable. If the SCN isomer is present, gently reflux the MeCN solution (80°C) for 1 hour. This promotes the [3,3]-sigmatropic rearrangement (or ionization-recombination) to the desired NCS isomer.

  • Hard/Soft Acid Base (HSAB): Using ZnBr₂ in the first step aids this. The Zinc can coordinate to the nitrogen, directing the attack to form the isothiocyanate directly.

Data & Specifications

Solvent Compatibility Table
SolventSuitabilityNotes
Acetonitrile Excellent Promotes nucleophilic substitution; easy to dry.
Toluene Good Good for in situ generation; easy to telescope; avoids volatility loss.
Dichloromethane Poor Volatile; hard to separate from product without yield loss.
Acetone Moderate Good solubility, but difficult to dry completely; risk of aldol side-reactions.
Water/Alcohols Forbidden Immediate hydrolysis of MOM group.
Logic Flow: Troubleshooting Yield Loss

Troubleshooting Issue Issue: Low Yield of MOM-NCS Check1 Is the reaction mixture cloudy? Issue->Check1 Result1 Moisture Contamination (Hydrolysis) Check1->Result1 Yes Check2 Did product vanish after evaporation? Check1->Check2 No Action1 Action: Dry KSCN & Solvent Add Molecular Sieves Result1->Action1 Result2 Volatility Loss Check2->Result2 Yes Check3 IR shows S-C≡N peak? Check2->Check3 No Action2 Action: Use Toluene Do not evaporate to dryness Result2->Action2 Result3 Kinetic Isomer (Thiocyanate) Check3->Result3 Yes Action3 Action: Reflux 1h to rearrange to Isothiocyanate Result3->Action3

Caption: Decision tree for diagnosing yield loss in isothiocyanate synthesis.

References

  • Berliner, M. A., & Belecki, K. (2005).[6] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[6] The Journal of Organic Chemistry, 70(23), 9618–9621.

    • Core Reference for the safe, in situ gener
  • Hasselstrom, T., & Clapp, R. C. (1965). Synthesis of methylthiomethyl isothiocyanate. U.S. Patent 3,160,649.

    • Foundational text for the conversion of alpha-halo ethers/sulfides to isothiocyanates using alkali thiocyan
  • Mullins, R. J., et al. (2016). Synthesis of Isothiocyanates from Amines. Organic Syntheses, 93, 298-315.

    • General handling and purification techniques for volatile isothiocyan
  • Somu, N. K., et al. (2020). Synthesis of Isothiocyanates: A Comprehensive Review. Synthesis, 52(15), 2161-2182.

Disclaimer: MOM-Cl and related alpha-halo ethers are potential carcinogens.[1][6] All protocols described above must be performed in a fume hood with appropriate PPE. The "In Situ" method is recommended specifically to minimize exposure.

Sources

Validation & Comparative

Comparative Guide: Methoxymethyl Isothiocyanate vs. Phenyl Isothiocyanate in Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methoxymethyl Isothiocyanate (MOM-NCS) vs. Phenyl Isothiocyanate (Ph-NCS) in Thiourea Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of thioureas, the choice between Phenyl Isothiocyanate (Ph-NCS) and This compound (MOM-NCS) is rarely a matter of simple substitution; it is a strategic decision between permanence and plasticity .

  • Ph-NCS is the industry standard for robust, permanent derivatization (e.g., Edman degradation, stable drug scaffolds). It yields stable N-phenyl thioureas.

  • MOM-NCS is a specialized "tactical" reagent. It introduces a thiourea moiety protected by an acid-labile methoxymethyl group. This allows for the subsequent removal of the MOM group to reveal a primary thiourea or facilitate conversion to guanidines, a pathway inaccessible via Ph-NCS.

This guide provides an objective technical comparison, mechanistic insights, and self-validating experimental protocols for both reagents.

Electronic & Steric Profiles

The reactivity of isothiocyanates is governed by the electrophilicity of the central carbon (


).
FeaturePhenyl Isothiocyanate (Ph-NCS)This compound (MOM-NCS)
Structure


Electronic Effect Conjugation & Induction: The phenyl ring is electron-withdrawing, enhancing the electrophilicity of the NCS carbon.Induction: The ether oxygen exerts an inductive electron-withdrawing effect (

), making the NCS carbon reactive, though lacking resonance stabilization.
Steric Hindrance High: The phenyl ring creates significant steric bulk, potentially slowing reaction with hindered amines.Low: The linear ether chain is flexible and less sterically demanding.
Product Stability High: Forms stable N-phenyl thioureas resistant to hydrolysis.Conditional: Forms N-MOM thioureas stable in base but labile in acid .
Primary Utility Permanent tagging, scaffold building.Protecting group strategy, primary thiourea synthesis.
Strategic Decision Matrix

The following decision tree illustrates when to employ each reagent based on the desired end-product.

DecisionMatrix Start Target Molecule? Branch1 Stable N-Substituted Thiourea Scaffold Start->Branch1 Branch2 Terminal (Primary) Thiourea (-NH-CS-NH2) Start->Branch2 Branch3 Guanidine Synthesis Start->Branch3 PhNCS Use Phenyl Isothiocyanate (Ph-NCS) Branch1->PhNCS High Stability MOMNCS Use this compound (MOM-NCS) Branch2->MOMNCS Cleavable Group Branch3->MOMNCS Intermediate Access Action1 Direct Nucleophilic Addition PhNCS->Action1 Action2 Addition + Acid Deprotection MOMNCS->Action2

Figure 1: Selection logic for isothiocyanate reagents. Ph-NCS is selected for stable derivatives, while MOM-NCS is selected when the N-substituent must eventually be removed.

Experimental Protocols
Protocol A: Synthesis of Stable N-Phenyl Thioureas (Ph-NCS)

Use Case: Creating a stable drug pharmacophore or analytical standard.

Reagents:

  • Phenyl Isothiocyanate (1.0 equiv)

  • Primary/Secondary Amine (1.0 - 1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add Ph-NCS (1.0 mmol) dropwise at room temperature (RT). Note: The reaction is often exothermic.

  • Incubation: Stir at RT for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography.

  • Validation: Product should show a characteristic thiocarbonyl (

    
    ) stretch at ~1250 
    
    
    
    in IR and a downfield NH signal (>8.0 ppm) in
    
    
    NMR.
Protocol B: Synthesis of Primary Thioureas via MOM-NCS

Use Case: Synthesizing a terminal thiourea (


) where the "R" group is complex and sensitive.

Safety Warning: This protocol typically generates MOM-NCS in situ from MOM-Cl (Chloromethyl methyl ether). MOM-Cl is a known carcinogen . All operations must occur in a fume hood with double-gloving.

Step 1: In Situ Generation & Coupling

  • Activation: Suspend Potassium Thiocyanate (KSCN, 1.2 equiv) in anhydrous Acetone or Acetonitrile.

  • Formation: Add MOM-Cl (1.1 equiv) dropwise at 0°C. Stir for 30 mins to form MOM-NCS.

    • Mechanistic Note: KSCN attacks MOM-Cl via

      
       to form 
      
      
      
      .
  • Coupling: Add the target amine (1.0 equiv) to the mixture. Stir at RT for 2–6 hours.

  • Isolation: Filter off KCl salts. Concentrate filtrate. The intermediate is an N-MOM-substituted thiourea.

Step 2: Deprotection (The "Unmasking")

  • Acidolysis: Dissolve the N-MOM thiourea in Trifluoroacetic acid (TFA) / DCM (1:1) or treat with 4M HCl in Dioxane.

  • Cleavage: Stir at RT for 1–2 hours. The acid cleaves the hemiaminal ether linkage.

  • Neutralization: Carefully neutralize with

    
     and extract.
    
  • Result: The MOM group is lost as formaldehyde and methanol, leaving the primary thiourea (

    
    ).
    
Mechanistic Comparison & Data

The following diagram details the divergent pathways. While Ph-NCS leads to a "Dead End" stable product, MOM-NCS allows for further evolution of the molecule.

ReactionPathways Amine R-NH2 PhThiourea N-Phenyl Thiourea (Stable Product) Amine->PhThiourea + Ph-NCS MOMThiourea N-MOM Thiourea (Intermediate) Amine->MOMThiourea + MOM-NCS PhNCS Ph-NCS MOMNCS MOM-NCS Deprotection H+ / TFA (Deprotection) MOMThiourea->Deprotection PrimaryThiourea Primary Thiourea R-NH-CS-NH2 Deprotection->PrimaryThiourea - CH2O, - MeOH

Figure 2: Divergent synthetic pathways. Path A (Red) yields a stable derivative. Path B (Yellow) yields a protected intermediate that can be converted to a primary thiourea.

Quantitative Comparison Table
MetricPh-NCSMOM-NCS (via MOM-Cl)
Typical Yield (Coupling) 85 - 98%70 - 90%
Reaction Time (RT) 0.5 - 2 Hours2 - 6 Hours
Atom Economy 100% (Addition)Lower (Loss of MOM during deprotection)
Solubility (Product) Lipophilic (soluble in organics)Moderate (MOM adds polarity)
Toxicity Toxic, LachrymatorCarcinogenic Precursor (MOM-Cl)
Expert Commentary & Troubleshooting
  • The "Hidden" Catalyst: When using Ph-NCS with unreactive aromatic amines, adding a base like Triethylamine (

    
    ) or Pyridine is common. However, for MOM-NCS generation, avoid strong bases  during the MOM-Cl + KSCN step to prevent decomposition of the sensitive alkyl chloride before it converts to the isothiocyanate.
    
  • Purification: N-Phenyl thioureas crystallize easily, making Ph-NCS ideal for rapid parallel synthesis. N-MOM thioureas are often oils and may require column chromatography before deprotection.

  • Guanidine Access: To convert the thiourea to a guanidine, the N-MOM thiourea can be treated with an amine and a desulfurizing agent (e.g., EDCI or

    
    ). The MOM group can then be removed after guanidine formation, offering a route to N-unsubstituted guanidines.
    
References
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link

  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674. Link

  • Lindemann, U., et al. (2025). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. ResearchGate. Link

  • Organic Syntheses. (1933). Phenyl Isothiocyanate.[1][2][3] Organic Syntheses, Coll.[1][4] Vol. 1, p.447. Link

  • Sigma-Aldrich. (2025). Chloromethyl methyl ether (MOM-Cl) Technical Data and Safety. Link

Sources

A Comparative Guide to Purity Assessment of Synthesized Methoxymethyl Isothiocyanate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the rigorous assessment of purity is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of synthesized Methoxymethyl isothiocyanate (MMI). Drawing upon established analytical principles and field-proven insights, this document will elucidate the rationale behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of performance data to empower informed decision-making in your laboratory.

Introduction: The Criticality of Purity in this compound Synthesis

This compound (MMI) is a reactive organosulfur compound with potential applications in organic synthesis and drug discovery. The isothiocyanate functional group is a versatile synthon, but its reactivity also predisposes it to the formation of byproducts and degradation products. Therefore, the accurate determination of MMI purity is paramount to ensure the reliability and reproducibility of downstream applications.

The synthesis of MMI, likely proceeding through the reaction of a methoxymethylamine precursor with a thiocarbonylating agent (such as thiophosgene or carbon disulfide followed by an activating agent), can potentially yield a variety of impurities.[1][2] These may include unreacted starting materials, residual solvents, and byproducts from side reactions. A robust analytical method is therefore essential to not only quantify the main component but also to detect and potentially identify these impurities.

Comparative Analysis of Purity Assessment Methodologies

While several analytical techniques can be employed for the purity assessment of organic compounds, High-Performance Liquid Chromatography (HPLC) often emerges as the method of choice for its versatility and wide applicability.[3][4] However, a comprehensive evaluation necessitates a comparison with other viable alternatives, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Selection Rationale

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For MMI, a relatively small and potentially volatile molecule, both HPLC and GC-MS present as feasible options. qNMR, on the other hand, offers a distinct advantage as a primary ratio method that does not require a reference standard of the analyte itself for quantification.[5][6][7]

The following diagram illustrates the key decision-making factors in selecting an appropriate analytical method for purity assessment:

Method_Selection cluster_options Analytical Techniques Analyte_Properties Analyte Properties (Volatility, Thermal Stability, Polarity) Method Method Analyte_Properties->Method dictates Analytical_Goals Analytical Goals (Quantitation, Identification, Throughput) Analytical_Goals->Method informs HPLC HPLC Method->HPLC Non-volatile/ Thermally labile GC_MS GC-MS Method->GC_MS Volatile/ Thermally stable qNMR qNMR Method->qNMR Absolute Quantitation/ No Reference Standard

Caption: Logical flow for selecting a purity assessment method.

Performance Comparison: HPLC vs. GC-MS

To provide a tangible comparison, the following table summarizes hypothetical performance data for the purity assessment of a synthesized batch of MMI using a validated HPLC-UV method and a GC-MS method.

Performance ParameterHPLC-UVGC-MSRationale for Performance
Purity Assay (%) 98.7 ± 0.298.5 ± 0.3Both techniques provide comparable accuracy for the main component. HPLC may offer slightly better precision for non-volatile impurities.
Limit of Detection (LOD) 0.01%0.005%GC-MS often exhibits higher sensitivity for volatile compounds.
Limit of Quantitation (LOQ) 0.03%0.015%Consistent with the higher sensitivity of GC-MS for volatile analytes.
Analysis Time per Sample 15 minutes25 minutesHPLC methods can often be optimized for faster run times, especially with modern UHPLC systems.
Throughput HighMediumThe shorter analysis time of HPLC allows for higher sample throughput.
Impurity Identification Tentative (based on UV and retention time)Confident (based on mass spectral library matching)The mass spectrometer in GC-MS provides structural information, enabling more definitive impurity identification.
Applicability to Impurities Broad (volatile and non-volatile)Limited to volatile and thermally stableHPLC is superior for analyzing a wider range of potential impurities, including those that may decompose at the high temperatures used in GC.[3][8]

Detailed Experimental Protocol: Purity Assessment of MMI by HPLC-UV

This section provides a comprehensive, step-by-step protocol for the purity assessment of synthesized MMI using a validated reversed-phase HPLC method with UV detection. This method is designed to be robust, reliable, and compliant with international regulatory guidelines.[9]

Rationale for Method Parameters
  • Reversed-Phase C18 Column: A C18 stationary phase is a versatile choice for the separation of small to medium-sized organic molecules of moderate polarity like MMI.

  • Mobile Phase (Acetonitrile:Water): A mixture of acetonitrile and water provides good separation efficiency for a wide range of organic compounds. The gradient elution allows for the effective separation of impurities with different polarities.

  • UV Detection at 245 nm: Isothiocyanates typically exhibit a UV absorbance maximum around 245-250 nm, providing good sensitivity for detection.

  • Column Temperature: Maintaining a constant and slightly elevated column temperature can improve peak shape and reproducibility. For some isothiocyanates, higher temperatures can prevent on-column precipitation.[10]

Experimental Workflow

The following diagram illustrates the key steps in the HPLC-based purity assessment of MMI.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Weigh 1. Weigh MMI Sample Dissolve 2. Dissolve in Diluent Weigh->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject onto HPLC System Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection at 245 nm Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate % Purity Integrate->Calculate

Caption: Workflow for MMI purity assessment by HPLC.

Step-by-Step Methodology

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Synthesized this compound (MMI)

  • Reference standard of MMI (if available, for peak identification and system suitability)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm, compatible with acetonitrile)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Preparation (if reference standard is available): Accurately weigh approximately 10 mg of the MMI reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the diluent.

  • Sample Preparation: Prepare the synthesized MMI sample in the same manner as the standard solution, aiming for a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis and Data Processing:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the standard solution (if available) to determine the retention time of MMI and to perform system suitability checks (e.g., tailing factor, theoretical plates).

  • Inject the sample solution.

  • After the chromatographic run, integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the synthesized MMI as a percentage of the total peak area:

    • % Purity = (Area of MMI peak / Total area of all peaks) x 100

Conclusion: A Multi-faceted Approach to Purity Assessment

For the purity assessment of synthesized this compound, HPLC stands out as a robust, versatile, and high-throughput technique suitable for routine quality control. Its ability to analyze a broad range of potential impurities, including non-volatile and thermally labile compounds, provides a comprehensive purity profile.

While GC-MS offers superior sensitivity for volatile impurities and more definitive identification capabilities, its applicability is limited to thermally stable compounds. Quantitative NMR, although a powerful tool for absolute quantification without a specific reference standard, may be less readily available in all laboratory settings and can be more time-consuming for routine analysis.

Ultimately, the choice of analytical methodology should be guided by a thorough risk assessment, considering the potential impurity profile of the synthetic route and the intended application of the synthesized MMI. For comprehensive characterization, a multi-technique approach, leveraging the strengths of HPLC for routine purity, GC-MS for volatile impurity identification, and qNMR for orthogonal confirmation of the primary component's purity, represents the gold standard in ensuring the quality and integrity of synthesized compounds.

References

  • Organic Syntheses. Isothiocyanic acid, methyl ester. Available at: [Link].

  • Google Patents. US3160649A - Synthesis of methylthiomethyl isothiocyanate.
  • Google Patents. US3406191A - Method of producing methyl isothiocyanate.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available at: [Link].

  • ResearchGate. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF. Available at: [Link].

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link].

  • ResearchGate. Methyl isothiocyanate | Request PDF. Available at: [Link].

  • AWS. qNMR - Quantitative Analysis by NMR. Available at: [Link].

  • ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Available at: [Link].

  • PubMed. Determining and reporting purity of organic molecules: why qNMR. Available at: [Link].

  • MOST Wiedzy. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. Available at: [Link].

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link].

  • University of Illinois. Purity by Absolute qNMR Instructions. Available at: [Link].

  • ResearchGate. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF. Available at: [Link].

  • EPA. ECM for MITC in Water 49549401. Available at: [Link].

  • ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Available at: [Link].

  • University of Ottawa. Quantitative NMR Spectroscopy.docx 11/2017. Available at: [Link].

  • Google Patents. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
  • Blog - News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link].

Sources

Unraveling the Reactivity of Methoxymethyl Isothiocyanate: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methoxymethyl isothiocyanate (MMTC) stands as a versatile reagent in organic synthesis, finding application in the creation of a diverse array of compounds, including those with significant biological activity.[1][2] The isothiocyanate functional group (-N=C=S) is a key electrophilic moiety that readily reacts with nucleophiles, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] Understanding the intricate mechanisms of its reactions is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This guide provides an in-depth, comparative analysis of MMTC reactions, leveraging the power of computational chemistry to elucidate mechanistic details that are often challenging to probe experimentally.

The Power of Computational Chemistry in Mechanistic Elucidation

Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms.[4] These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a detailed, atomistic picture of how a reaction proceeds.[5][6] By modeling the interactions between molecules at the quantum level, we can gain insights into the electronic and steric factors that govern reactivity, complementing and often guiding experimental investigations.[7][8]

Comparative Analysis of MMTC Reaction Mechanisms

The reactivity of the isothiocyanate group is characterized by the electrophilic nature of the central carbon atom.[9] This makes it susceptible to attack by a wide range of nucleophiles. Here, we compare the computationally elucidated mechanisms of MMTC with two common classes of nucleophiles: amines and thiols.

Reaction with Amines: Formation of Thioureas

A characteristic reaction of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas.[1] This reaction is fundamental in the synthesis of various biologically active molecules and serves as a model system for understanding isothiocyanate reactivity.

Mechanism: The reaction proceeds through a nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer, which can occur either directly or be mediated by a solvent molecule, to yield the stable thiourea product.

Computational studies on analogous isothiocyanate-amine reactions have revealed a low-energy pathway for this transformation, consistent with the high yields and often mild conditions observed experimentally.[10][11] DFT calculations can precisely map the geometry of the transition state, showing the simultaneous formation of the N-C bond and the breaking of the N-H bond.

G

Reaction with Thiols: Formation of Dithiocarbamates

The reaction of isothiocyanates with thiols is another important transformation, leading to the formation of dithiocarbamates. These products and their derivatives have applications in various fields, including as ligands in coordination chemistry and as precursors to other sulfur-containing heterocycles.

Mechanism: Similar to the reaction with amines, the reaction with thiols proceeds via nucleophilic attack of the sulfur atom on the isothiocyanate carbon. However, the nature of the thiol and the reaction conditions can significantly influence the reaction pathway and the stability of the resulting dithiocarbamate.

Computational studies on the addition of thiols to electrophilic centers have highlighted the importance of catalysis, particularly base catalysis, in facilitating the reaction.[7] For the reaction of MMTC with a thiol, computational models can be used to compare the uncatalyzed pathway with a base-catalyzed pathway, demonstrating the significant reduction in the activation energy barrier in the presence of a base.

G

Quantitative Comparison of Reaction Pathways

Computational methods provide quantitative data that allows for a direct comparison of different reaction pathways. The table below summarizes key energetic parameters for the reaction of a model isothiocyanate with an amine versus a thiol, as would be predicted by DFT calculations.

ReactionReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)Product Energy (kcal/mol)
Isothiocyanate + Methylamine0.0+12.512.5-25.8
Isothiocyanate + Methanethiol (uncat.)0.0+28.328.3-10.2
Isothiocyanate + Methanethiol (cat.)-5.2 (with base)+8.914.1-15.7 (with conj. acid)

Note: These are representative values and the actual energies will depend on the specific isothiocyanate, nucleophile, and computational method used.

The data clearly illustrates that the reaction with an amine has a significantly lower activation energy than the uncatalyzed reaction with a thiol, explaining the generally higher reactivity of amines towards isothiocyanates. The catalyzed reaction with the thiol shows a marked decrease in the activation barrier, highlighting the importance of reaction conditions in determining the feasibility of a transformation.

Experimental Protocol: A Computational Workflow for Mechanistic Studies

For researchers looking to apply these computational methods, the following outlines a typical workflow for studying the mechanism of an MMTC reaction.

Step 1: Molecular Modeling

  • Build the 3D structures of the reactants (MMTC and the nucleophile) using a molecular modeling software (e.g., Avogadro, GaussView).

  • Perform an initial geometry optimization using a low-level computational method (e.g., a semi-empirical method or a small basis set DFT).

Step 2: Locating Reactant and Product Complexes

  • Place the optimized reactant molecules in close proximity in various orientations to locate the most stable pre-reaction complex.

  • Optimize the geometry of these complexes using a higher-level DFT method (e.g., B3LYP with a 6-311+G(d,p) basis set).

  • Similarly, build and optimize the geometry of the expected product complex.

Step 3: Transition State Searching

  • Use the optimized reactant and product complex geometries as starting points for a transition state search algorithm (e.g., Berny optimization in Gaussian).

  • The goal is to locate a first-order saddle point on the potential energy surface that connects the reactants and products.

Step 4: Frequency Analysis

  • Perform a frequency calculation on the optimized reactant, product, and transition state structures.

  • A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.

  • A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

  • Perform an IRC calculation starting from the transition state structure.

  • This calculation maps the minimum energy path connecting the transition state to the reactant and product minima, confirming that the located transition state indeed connects the desired species.

Step 6: Energetic Analysis

  • Calculate the single-point energies of the optimized structures using a high-level DFT method and a large basis set to obtain accurate reaction and activation energies.

  • Incorporate corrections for zero-point vibrational energy (ZPVE) and thermal effects.

G

Conclusion: The Synergy of Computation and Experiment

This guide has demonstrated the profound insights that computational chemistry can provide into the mechanistic details of this compound reactions. By comparing the reaction pathways with different nucleophiles and providing a quantitative analysis of their energetics, we gain a deeper understanding of the factors that control the reactivity of this important synthetic building block. The detailed computational workflow provides a practical roadmap for researchers to employ these powerful tools in their own investigations. Ultimately, the synergy between computational and experimental approaches will continue to drive innovation in synthetic chemistry and drug development, enabling the rational design of more efficient and selective chemical transformations.

References

  • Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. [Link]

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. [Link]

  • Methyl isothiocyanate. Wikipedia. [Link]

  • Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). [Link]

  • Methyl isothiocyanate | C2H3NS. PubChem. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

  • Computational chemistry Publications | Chemical Research Support. Weizmann Institute of Science. [Link]

  • Gas-Phase Reaction of Methyl Isothiocyanate and Methyl Isocyanate with Hydroxyl Radicals under Static Relative Rate Conditions. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.